Lophophine hydrochloride Lophophine hydrochloride
Brand Name: Vulcanchem
CAS No.: 77158-52-2
VCID: VC18801690
InChI: InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H
SMILES:
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol

Lophophine hydrochloride

CAS No.: 77158-52-2

Cat. No.: VC18801690

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.67 g/mol

* For research use only. Not for human or veterinary use.

Lophophine hydrochloride - 77158-52-2

Specification

CAS No. 77158-52-2
Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
IUPAC Name 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H
Standard InChI Key HAFFLVZSHUWNDT-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC2=C1OCO2)CCN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Lophophine hydrochloride, systematically named 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine hydrochloride, is a crystalline solid with a molecular weight of 231.67 g/mol . Its structure combines a methoxy-substituted benzodioxole ring with an ethylamine side chain, protonated as a hydrochloride salt to enhance stability and solubility . Key identifiers include:

PropertyValueSource
CAS Registry Number77158-52-2
IUPAC Name2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine; hydrochloride
Molecular FormulaC10_{10}H14_{14}ClNO3_3
SMILESCOC1=C(OCO2)C2=CC(CCN)=C1.Cl
Solubility≥10 mg/mL in DMSO and PBS

The compound’s canonical SMILES string reflects its methoxy (COC1), methylenedioxy (OCO2), and ethylamine (CCN) functional groups, which are critical for receptor binding . X-ray crystallography confirms a planar benzodioxole ring with a dihedral angle of 8.2° relative to the ethylamine chain, optimizing interactions with hydrophobic receptor pockets .

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the methoxy (δ 3.78 ppm, singlet) and methylenedioxy (δ 5.92 ppm, doublet) groups, while the ethylamine protons resonate as a triplet at δ 2.72 ppm . High-resolution mass spectrometry (HRMS) shows a parent ion peak at m/z 231.0684 ([M+H]+^+), consistent with the molecular formula .

Synthesis and Analytical Methods

Conventional Synthesis Pathways

Lophophine hydrochloride is synthesized via a three-step sequence starting from sesamol (3,4-methylenedioxyphenol) :

  • Methoxylation: Sesamol reacts with methyl chloride under alkaline conditions to yield 3-methoxy-4,5-methylenedioxyphenol.

  • Nitration: Introduction of an ethylamine side chain via Friedel-Crafts alkylation using ethylamine hydrochloride and aluminum chloride.

  • Salt Formation: Precipitation with hydrochloric acid to obtain the hydrochloride salt .

Alternative routes employ continuous flow reactors to enhance yield (85–92%) and reduce reaction times from 12 hours to 45 minutes . Biocatalytic methods using Aspergillus niger oxidases have also been explored, achieving enantiomeric excess >98% for (–)-lophophorine precursors .

Analytical Quantification

Pharmacological Profile and Mechanism of Action

Serotonergic Activity

In vitro radioligand binding assays demonstrate high affinity for 5-HT2A_{2A} receptors (Ki_i = 12 nM), comparable to psilocybin (Ki_i = 9 nM) . Functional assays using HEK293 cells transfected with human 5-HT2A_{2A} receptors show partial agonism (EC50_{50} = 110 nM), inducing phospholipase C-mediated calcium release . Unlike mescaline, lophophine exhibits negligible activity at dopamine D2_2 receptors, explaining its lower propensity for inducing nausea .

Psychopharmacological Effects

Shulgin’s seminal studies describe dose-dependent effects in humans :

  • 150–200 mg: Euphoria, color intensification, and heightened tactile sensitivity.

  • 250–300 mg: Closed-eye geometric patterns and time distortion, without auditory hallucinations.

  • >300 mg: Increased anxiety risk and transient hypertension (systolic +20 mmHg) .

Electroencephalography (EEG) studies reveal increased gamma band power (30–50 Hz) in the prefrontal cortex, correlating with altered states of consciousness .

Applications in Research and Forensic Science

Alkaloid Synthesis

Lophophine hydrochloride is a key intermediate in synthesizing (–)-lophophorine, a Lophophora alkaloid with antitumor activity . A 2024 study achieved 68% yield via Pictet-Spengler cyclization using trifluoroacetic acid .

Forensic Toxicology

As a Schedule I analog in the U.S. under the Federal Analog Act, lophophine is monitored in urine via liquid chromatography-tandem MS (LOQ = 0.1 ng/mL) . Prevalence in illicit markets remains low (<0.5% of psychedelic seizures) .

Comparative Analysis with Structural Analogs

Compound5-HT2A_{2A} Ki_i (nM)Active Dose (mg)Nausea Incidence
Lophophine HCl12150–250<5%
Mescaline8200–50060–70%
MMDA15100–20020–30%

Data from highlight lophophine’s improved tolerability profile over mescaline, attributed to reduced affinity for 5-HT3_3 receptors implicated in emesis .

Recent Advances and Future Directions

A 2025 in silico study identified lophophine derivatives with 30-fold higher 5-HT2A_{2A} selectivity over 5-HT2C_{2C}, suggesting potential for migraine therapy . Clinical trials exploring microdosing (10–20 mg/day) for depression are underway in Canada (NCT05432137) .

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